molecular formula C12H15NO3 B8630485 Methyl 6-(3-methylbutanoyl)nicotinate

Methyl 6-(3-methylbutanoyl)nicotinate

Cat. No.: B8630485
M. Wt: 221.25 g/mol
InChI Key: AUADTSCDRTYGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(3-methylbutanoyl)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 3-position of the pyridine ring and a 3-methylbutanoyl substituent at the 6-position. These analogs vary in substituents at the 4-, 5-, and 6-positions of the pyridine ring, influencing their physicochemical properties, reactivity, and biological activity .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 6-(3-methylbutanoyl)pyridine-3-carboxylate

InChI

InChI=1S/C12H15NO3/c1-8(2)6-11(14)10-5-4-9(7-13-10)12(15)16-3/h4-5,7-8H,6H2,1-3H3

InChI Key

AUADTSCDRTYGJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-(3-methylbutanoyl)nicotinate with structurally related nicotinate esters, focusing on substituent effects, hydrolysis rates, and applications.

Structural and Substituent Analysis

Substituents on the pyridine ring significantly alter electronic, steric, and lipophilic properties. Key analogs include:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 6-chloronicotinate Chloro (-Cl) C₇H₆ClNO₂ 171.58 Electron-withdrawing group; used in synthesis
Methyl 6-(trifluoromethyl)nicotinate Trifluoromethyl (-CF₃) C₈H₅F₃NO₂ 219.12 High lipophilicity; potential agrochemical use
Methyl 6-methoxynicotinate Methoxy (-OCH₃) C₈H₉NO₃ 167.16 Electron-donating group; pharmaceutical intermediate
Methyl 6-methylnicotinate Methyl (-CH₃) C₈H₉NO₂ 151.16 Topical analgesic; melting point 34°C
Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate 2-(Trifluoromethoxy)phenyl C₁₄H₁₀F₃NO₃ 297.23 Bulky aryl group; enhanced metabolic stability
This compound 3-Methylbutanoyl (-COC(CH₂CH₃)₂) C₁₂H₁₅NO₃* ~233.25* Predicted high lipophilicity; esterase-sensitive

*Estimated based on substituent contributions.

  • Key Observations: Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Increase electrophilicity of the ester, enhancing reactivity toward nucleophiles (e.g., hydrolysis) . Electron-Donating Groups (e.g., -OCH₃, -CH₃): Stabilize the ester against hydrolysis, as seen in Methyl 6-methoxynicotinate .

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